molecular formula C8H12N2O2 B11913988 Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate CAS No. 1260770-01-1

Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11913988
CAS No.: 1260770-01-1
M. Wt: 168.19 g/mol
InChI Key: QDLIPMVPGSCKKD-UHFFFAOYSA-N
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Description

Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with a methyl ester and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-(1-aminoethyl)-1H-pyrrole-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecule. The pyrrole ring may also participate in π-π stacking interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1-aminoethyl)-1H-pyrrole-3-carboxylate: Similar structure but with the carboxylate group at a different position.

    Ethyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.

Uniqueness

Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

1260770-01-1

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C8H12N2O2/c1-5(9)6-3-7(10-4-6)8(11)12-2/h3-5,10H,9H2,1-2H3

InChI Key

QDLIPMVPGSCKKD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CNC(=C1)C(=O)OC)N

Origin of Product

United States

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